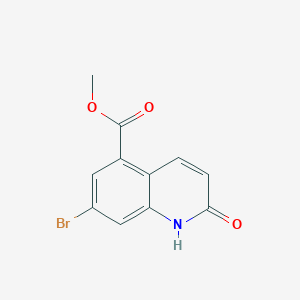

Methyl 7-bromo-2-oxo-1,2-dihydroquinoline-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 7-bromo-2-oxo-1,2-dihydroquinoline-5-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-2-oxo-1,2-dihydroquinoline-5-carboxylate typically involves the bromination of quinoline derivatives. One common method includes the bromination of 1-allyl-3-(arylaminomethylene)quinoline-2,4-(1H,3H)-diones using bromine in glacial acetic acid . This reaction leads to the formation of the desired brominated product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-2-oxo-1,2-dihydroquinoline-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: Oxidation can lead to the formation of quinoline N-oxides.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.

Reduction: Common reducing agents include zinc/acetic acid or triphenylphosphine.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

Substitution: Formation of various substituted quinoline derivatives.

Reduction: Formation of reduced quinoline derivatives.

Oxidation: Formation of quinoline N-oxides.

Scientific Research Applications

Methyl 7-bromo-2-oxo-1,2-dihydroquinoline-5-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of quinoline-based pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-2-oxo-1,2-dihydroquinoline-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

4-Hydroxy-2-quinolones: Known for their biological activities and used in drug research.

2-Oxo-1,2-dihydroquinoline-3-carboxamides: Studied for their therapeutic potential.

Quinolone antibiotics: Such as ciprofloxacin, which have significant antimicrobial activity.

Uniqueness

Methyl 7-bromo-2-oxo-1,2-dihydroquinoline-5-carboxylate is unique due to its specific bromination, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds.

Biological Activity

Methyl 7-bromo-2-oxo-1,2-dihydroquinoline-5-carboxylate (CAS No. 1253105-80-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H8BrNO3 with a molecular weight of 282.09 g/mol. The compound features a quinoline ring structure which is essential for its biological activity, with the bromine atom at the 7th position playing a critical role in modulating its interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. This interaction can inhibit enzyme function by binding at active sites, thus altering cellular processes.

Potential Targets

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.

- Cell Signaling Pathways : It has been suggested that this compound can influence cell signaling pathways, affecting gene expression and cellular metabolism .

Antimicrobial Activity

Recent studies have highlighted the potential of this compound as an antimicrobial agent, particularly against Mycobacterium tuberculosis (M. tb). Research indicates that derivatives of this compound exhibit high activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tb, making them promising candidates for new tuberculosis treatments .

Table 1: Antimicrobial Activity Against M. tb Strains

| Compound | MIC (μM) | Activity Against MDR/XDR |

|---|---|---|

| This compound | 9.97 | Yes |

| Other derivatives | Varies | Yes |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. In vitro studies demonstrated that certain derivatives exhibited significant anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer), with IC50 values as low as 1.2 µM .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 1.2 |

| Panc-1 | 1.4 |

Study on Antitubercular Activity

A study focused on the synthesis and evaluation of quinolone derivatives indicated that methyl 7-bromo compounds maintained high efficacy against both drug-sensitive and resistant strains of M. tb. The results suggest that these compounds could be developed into effective treatments for tuberculosis without cross-resistance issues seen with current therapies .

Study on Anticancer Efficacy

In another investigation, a series of synthesized quinoline derivatives were tested for their anticancer properties. The most active compounds demonstrated not only cytotoxicity but also induced apoptosis in cancer cells through mechanisms involving cell cycle arrest and pro-apoptotic signaling pathways .

Properties

Molecular Formula |

C11H8BrNO3 |

|---|---|

Molecular Weight |

282.09 g/mol |

IUPAC Name |

methyl 7-bromo-2-oxo-1H-quinoline-5-carboxylate |

InChI |

InChI=1S/C11H8BrNO3/c1-16-11(15)8-4-6(12)5-9-7(8)2-3-10(14)13-9/h2-5H,1H3,(H,13,14) |

InChI Key |

KLKJTIKYGIQYRJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C=CC(=O)NC2=CC(=C1)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.